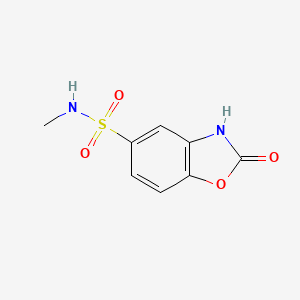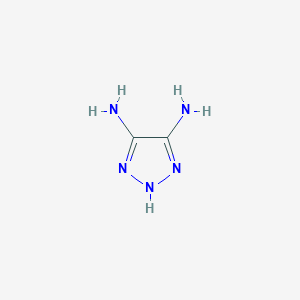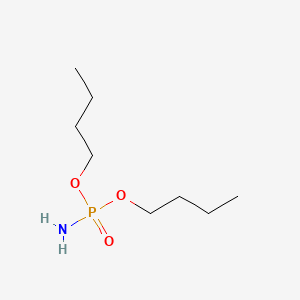![molecular formula C34H66O4 B13781994 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/no-structure.png)
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate is a complex organic compound with a unique structure
Vorbereitungsmethoden
The synthesis of 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate involves multiple steps, including the preparation of the individual alkyl chains and their subsequent esterification with hexanedioic acid. The reaction conditions typically require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying esterification reactions and the behavior of long-chain alkyl groups.
Biology: It may be used in studies involving lipid metabolism and the interactions of long-chain fatty acids with biological membranes.
Industry: It can be used in the formulation of specialty chemicals, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate involves its interaction with specific molecular targets and pathways. The ester functional groups may undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in various biochemical processes. The long alkyl chains may also interact with lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, butyl 8-methylnonyl ester: This compound has a similar ester structure but differs in the aromatic ring and the specific alkyl chains.
Hexanedioic acid, bis(2-ethylhexyl) ester: This compound also contains ester functional groups but has different alkyl chains and is commonly used as a plasticizer.
The uniqueness of this compound lies in its specific combination of alkyl chains and ester groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C34H66O4 |
|---|---|
Molekulargewicht |
538.9 g/mol |
IUPAC-Name |
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate |
InChI |
InChI=1S/C34H66O4/c1-7-10-12-20-32(28-30(6)9-3)21-17-27-38-34(36)23-14-13-22-33(35)37-26-16-15-19-31(18-11-8-2)25-24-29(4)5/h29-32H,7-28H2,1-6H3/t30-,31+,32+/m1/s1 |
InChI-Schlüssel |
RAOCGRRIIGUDCV-RTOKGZNSSA-N |
Isomerische SMILES |
CCCCC[C@@H](CCCOC(=O)CCCCC(=O)OCCCC[C@H](CCCC)CCC(C)C)C[C@H](C)CC |
Kanonische SMILES |
CCCCCC(CCCOC(=O)CCCCC(=O)OCCCCC(CCCC)CCC(C)C)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)


![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)

